molecular formula C28H35FN6OS B4293936 4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE

4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE

Cat. No.: B4293936
M. Wt: 522.7 g/mol
InChI Key: INOJKEJBCORWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolylidene moiety, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE typically involves multiple steps. The key steps include the formation of the pyrazolylidene intermediate and the subsequent coupling with the piperazine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
  • Other fluorophenyl derivatives
  • Piperazine-based compounds

Uniqueness

4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[2-[[2-(4-fluorophenyl)-3-oxo-5-propyl-1H-pyrazol-4-yl]methylideneamino]ethyl]-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35FN6OS/c1-2-6-26-25(27(36)35(32-26)24-11-9-23(29)10-12-24)21-30-15-16-33-17-19-34(20-18-33)28(37)31-14-13-22-7-4-3-5-8-22/h3-5,7-12,21,32H,2,6,13-20H2,1H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOJKEJBCORWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCN3CCN(CC3)C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE
Reactant of Route 4
4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE

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